1-Nitroundecane
Overview
Description
1-Nitroundecane is an organic compound with the molecular formula C11H23NO2. It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain.
Preparation Methods
1-Nitroundecane can be synthesized through several methods, with the most common being the nitration of undecane. This process involves the reaction of undecane with nitric acid under controlled conditions to introduce the nitro group. Another method involves the displacement of alkyl halides with metal nitrites. For instance, treating an alkyl halide with silver nitrite in an appropriate solvent can yield the desired nitroalkane .
Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of this compound .
Chemical Reactions Analysis
1-Nitroundecane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Nitroundecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Research into nitroalkanes like this compound explores their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Nitroalkanes are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various processes
Mechanism of Action
The mechanism of action of 1-Nitroundecane involves its interaction with biological molecules through its nitro group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt normal cellular functions, leading to antimicrobial or therapeutic effects. The specific molecular targets and pathways involved depend on the context of its use, such as in antimicrobial or anticancer applications .
Comparison with Similar Compounds
1-Nitroundecane can be compared with other nitroalkanes, such as 1-Nitropropane and 2-Nitrobutane. While all these compounds share the nitro group, their chemical properties and reactivity can vary significantly due to differences in the alkane chain length and structure. For instance, this compound has a longer alkane chain compared to 1-Nitropropane, which can influence its solubility, boiling point, and reactivity. This uniqueness makes this compound particularly useful in applications requiring specific chemical properties .
Properties
IUPAC Name |
1-nitroundecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIRDGZOAKOCGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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